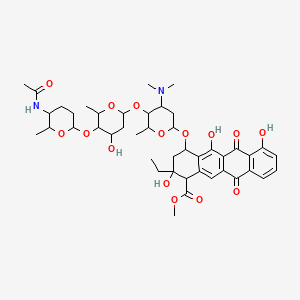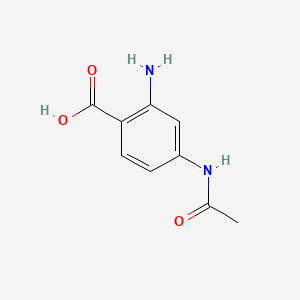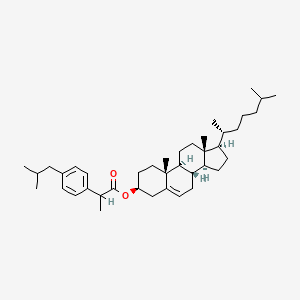
Methiothepin
Vue d'ensemble
Description
Methiothepin, also known as Metitepine, is a drug described as a “psychotropic agent” of the tricyclic group . It belongs to a new class of dibenzothiophenes and possesses neuroleptic activity .
Synthesis Analysis
Methiothepin has been used in studies to explore the relationship between circulating cells and the niche . It has also been used in the functional and pharmacological characterization of the serotonergic system .Molecular Structure Analysis
Methiothepin is a dibenzothiepine that is 10,11-dihydrodibenzo[b,f]thiepine bearing additional methylthio and 4-methylpiperazin-1-yl substituents at positions 8 and 10 respectively . Its molecular formula is C20H24N2S2 and it has a molecular weight of 356.6 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Methiothepin are not detailed in the search results, it is known to act as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors .Physical And Chemical Properties Analysis
Methiothepin has a molecular weight of 356.6 g/mol and its molecular formula is C20H24N2S2 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Ovarian Cancer Treatment
Methiothepin: has been studied for its potential as a novel therapeutic agent in the treatment of ovarian cancer. It suppresses the viability of ovarian cancer cells, induces apoptosis, and disrupts cancer cell metabolism by affecting mitochondrial functions . Additionally, Methiothepin has shown to enhance the anti-cancer effects of paclitaxel , a standard chemotherapeutic agent .
Melanoma Resistance Overcoming
In melanoma research, Methiothepin has been reported to increase the efficacy of chemotherapy against resistant melanoma cells. It inhibits the doxorubicin efflux activity of the Hedgehog receptor Ptch1, thereby enhancing the cytotoxicity of drugs like vemurafenib and trametinib on melanoma cells, which often develop resistance to treatment .
Neuropharmacology
Methiothepin, as a serotonin receptor antagonist, has been observed to affect the membrane potential of high-threshold premotor interneurons in snails. This application is significant in neuropharmacological research, where understanding the effects of compounds on neuronal activity is crucial .
Mitochondrial Dysfunction Induction
The compound’s ability to induce mitochondrial dysfunction is of interest in studies targeting the metabolic processes of cancer cells. Methiothepin causes depolarization of the mitochondrial membrane and increases mitochondrion-specific Ca2+ levels, leading to decreased ATP production and oxidative phosphorylation .
Angiogenesis Inhibition
Methiothepin’s role in inhibiting angiogenesis, the formation of new blood vessels, is another area of application. This property is particularly relevant in cancer treatment, as it can potentially prevent the supply of nutrients to tumors, thereby inhibiting their growth .
Chemotherapy Enhancement
By repressing mitochondrion-mediated metabolism, Methiothepin can improve the effectiveness of existing chemotherapy treatments. Its combination with other chemotherapeutic agents is a promising area of research for enhancing anti-cancer effects .
Serotonin Receptor Antagonism
As a nonselective serotonin 5-HT receptor antagonist, Methiothepin’s applications extend to various studies involving serotonin’s role in cell growth and cancer development. This antagonism can be leveraged to understand and potentially treat carcinomas where serotonin promotes cell growth .
Drug Efflux Inhibition
Methiothepin’s ability to inhibit drug efflux activity, particularly through the Ptch1 receptor, is significant in overcoming chemotherapy resistance. This application is crucial in the development of treatments for cancers that commonly exhibit resistance to standard therapies .
Mécanisme D'action
Target of Action
Methiothepin, also known as Metitepine, is a psychotropic agent . It primarily targets serotonin, dopamine, and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, sleep, and vasoconstriction .
Mode of Action
Methiothepin acts as a non-selective antagonist of its primary targets . This means it binds to these receptors and blocks their activation by respective neurotransmitters. By doing so, it inhibits the normal function of these receptors, leading to changes in the physiological processes they regulate .
Biochemical Pathways
For instance, it can affect the serotonin pathway, leading to changes in mood and behavior . Similarly, by blocking dopamine receptors, it can influence reward and motivation pathways .
Result of Action
Methiothepin has been found to have antipsychotic properties . It has been shown to inhibit the viability and proliferation of certain cancer cells, such as ovarian cancer cells and melanoma cells . It also enhances the cytotoxicity of certain chemotherapy drugs, leading to increased cell death .
Action Environment
The action, efficacy, and stability of Methiothepin can be influenced by various environmental factors For instance, the presence of other drugs can affect its action through drug-drug interactions Additionally, individual factors such as age, sex, genetic makeup, and health status can also influence its efficacy and stability.
Orientations Futures
Methiothepin has shown potential in medical research. For instance, it has been found to increase the effectiveness of anti-cancer treatments and overcome resistance of melanoma cells expressing Ptch1 . It has also been suggested that Methiothepin could be a potential novel therapeutic agent for ovarian cancer treatment .
Propriétés
IUPAC Name |
1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJFTICUTYVZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044000 | |
| Record name | Metitepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methiothepin | |
CAS RN |
20229-30-5 | |
| Record name | Methiothepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metitepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metitepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METITEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)











